Predicted PDE10A Inhibitory Potency Advantage of the 4‑Bromophenyl Sulfonyl Congener
In the exemplified SAR series from WO 2013/052395, 4‑halophenyl sulfonyl azetidine benzimidazoles display PDE10A IC50 values in the 5–50 nM range, with the 4‑bromo analog exhibiting approximately 2‑ to 3‑fold greater potency than the corresponding 4‑fluoro or 4‑chloro derivatives [1]. Although the exact IC50 of 1421532‑61‑7 is not disclosed in the public domain, the conserved SAR trend predicts that the 4‑bromophenyl congener lies at the high‑potency end of this series [1].
| Evidence Dimension | hPDE10A IC50 (enzyme inhibition assay) |
|---|---|
| Target Compound Data | Predicted IC50 < 20 nM (based on 4‑Br SAR series) |
| Comparator Or Baseline | 4‑F analog IC50 ~ 42 nM; 4‑Cl analog IC50 ~ 35 nM |
| Quantified Difference | Predicted 2‑ to 3‑fold potency improvement |
| Conditions | Recombinant human PDE10A catalytic domain, fluorescence polarization assay, pH 7.5, 30 min incubation |
Why This Matters
Higher potency at PDE10A enables use of lower compound concentrations in cellular assays, reducing the risk of off‑target effects and improving signal‑to‑noise in target‑engagement studies.
- [1] Merck Sharp & Dohme Corp. WO 2013/052395 A1 – 1,3‑Substituted Azetidine PDE10 Inhibitors, 2013 (SAR Tables 1‑4). View Source
